molecular formula C13H12ClN B14128186 4-Chloro-N-(4-methylphenyl)aniline CAS No. 21648-16-8

4-Chloro-N-(4-methylphenyl)aniline

Cat. No.: B14128186
CAS No.: 21648-16-8
M. Wt: 217.69 g/mol
InChI Key: RQEVUKLMULASCQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorophenyl group and a 4-methyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution Reaction: One common method for synthesizing N-(4-chlorophenyl)-4-methylaniline involves the reaction of 4-chloroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

    Reductive Amination: Another method involves the reductive amination of 4-chlorobenzaldehyde with 4-methylaniline using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-methylaniline often involves large-scale aromatic substitution reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-chlorophenyl)-4-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form N-(4-chlorophenyl)-4-methylcyclohexylamine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: N-(4-chlorophenyl)-4-methylcyclohexylamine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N-(4-chlorophenyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine:

    Drug Development: It serves as a precursor in the development of drugs with potential therapeutic applications, particularly in the treatment of diseases involving the central nervous system.

Industry:

    Dye and Pigment Production: N-(4-chlorophenyl)-4-methylaniline is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular functions.

Comparison with Similar Compounds

    N-(4-chlorophenyl)-4-methylbenzamide: Similar structure but with a benzamide group instead of an aniline group.

    N-(4-chlorophenyl)-4-methylphenol: Similar structure but with a phenol group instead of an aniline group.

    N-(4-chlorophenyl)-4-methylpyridine: Similar structure but with a pyridine ring instead of an aniline group.

Uniqueness: N-(4-chlorophenyl)-4-methylaniline is unique due to its specific combination of a 4-chlorophenyl group and a 4-methyl group attached to an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

21648-16-8

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methylaniline

InChI

InChI=1S/C13H12ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3

InChI Key

RQEVUKLMULASCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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